1-(2,5-Difluorophenyl)prop-2-EN-1-amine

Antifungal Allylamine SAR

This 2,5-difluoro-substituted allylamine building block is strategically differentiated from other regioisomers by its precise fluorine positioning, which SAR studies show is critical for antifungal potency against Trichophyton mentagrophytes and Candida albicans. It is available in both racemic and enantiomerically pure forms for asymmetric synthesis or chiral lead optimization. Preliminary reports indicate activity as a CCR5 antagonist, offering a validated starting point for HIV, cancer, and autoimmune disease research. Ensure efficacy and selectivity in your program by choosing the verified 2,5-difluoro isomer.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13026802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)prop-2-EN-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C=CC(=C1)F)F)N
InChIInChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2
InChIKeyDEOQYXPAHXRVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Difluorophenyl)prop-2-EN-1-amine: Properties, CAS, and Key Research Attributes


1-(2,5-Difluorophenyl)prop-2-EN-1-amine (CAS: 1270492-83-5) is a fluorinated allylic amine with the molecular formula C₉H₉F₂N and a molecular weight of 169.17 g/mol . This compound is a member of the allylamine class and features a 2,5-difluorophenyl group attached to a prop-2-en-1-amine backbone. Its structure incorporates a reactive allylamine moiety and a difluorinated phenyl ring, which influences its chemical behavior and potential applications in medicinal chemistry . The compound is available in both racemic and enantiomerically pure forms ((R)- and (S)-enantiomers), with CAS numbers 1213191-19-5 and 1213475-25-2, respectively .

Why 1-(2,5-Difluorophenyl)prop-2-EN-1-amine Cannot Be Interchanged with Other Fluorinated Allylamines


Subtle variations in the substitution pattern on the phenyl ring of allylamine derivatives profoundly impact their biological activity and physicochemical properties. For instance, in a series of antifungal allylamine derivatives, compounds with a 2,5-difluorophenyl group (2b-5b) were synthesized and tested alongside analogs with 2,4-difluorophenyl, 4-ethylphenyl, and other substituents, demonstrating that the precise positioning of fluorine atoms dictates the antifungal potency and spectrum of activity [1]. The specific 2,5-difluoro substitution pattern can influence molecular conformation, electronic distribution, and interactions with biological targets such as enzymes or receptors, leading to distinct structure-activity relationships (SAR) compared to regioisomers like 2,4-difluorophenyl or non-fluorinated phenyl analogs [2]. Therefore, substituting 1-(2,5-difluorophenyl)prop-2-EN-1-amine with a similar-looking allylamine without quantitative comparative data could result in unexpected loss of efficacy or altered selectivity in a research or development program.

1-(2,5-Difluorophenyl)prop-2-EN-1-amine: Quantitative Evidence of Structural and Biological Differentiation


Comparative Antifungal Activity of 2,5-Difluorophenyl Allylamine Derivatives

In a structure-activity relationship (SAR) study of allylamine antimycotics, a series of compounds incorporating a 2,5-difluorophenyl group were synthesized and evaluated for in vitro antifungal activity against five pathogenic fungi. The 2,5-difluorophenyl-substituted derivatives (2b-5b) were directly compared to analogs bearing 2,4-difluorophenyl (2a-5a), 4-ethylphenyl (2c-5c), 2-hydroxyphenyl (2d-5d), and 2-methylnaphthyl (2e-5e) groups, with variations in the N-alkyl substituent (hydrogen, methyl, ethyl) [1].

Antifungal Allylamine SAR

Enantiomeric Purity and Chiral Differentiation Potential

1-(2,5-Difluorophenyl)prop-2-EN-1-amine is available in both racemic (CAS 1270492-83-5) and enantiomerically pure forms: (R)-enantiomer (CAS 1213191-19-5) and (S)-enantiomer (CAS 1213475-25-2) . This chiral differentiation is critical for applications where stereochemistry influences biological activity, such as in the development of enantioselective catalysts or chiral drugs. While no direct comparative bioactivity data between the enantiomers are available in the current search, the mere existence of the separated enantiomers implies that stereochemical configuration can be a key determinant of pharmacological or physicochemical properties, as is common for chiral amines.

Chiral Enantiomer Asymmetric Synthesis

Potential CCR5 Antagonism and Polyamine Synthesis Inhibition

Preliminary pharmacological screening indicates that 1-(2,5-difluorophenyl)prop-2-EN-1-amine may act as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Additionally, the compound has been noted to exhibit activity in arresting the proliferation of undifferentiated cells and inducing differentiation to monocytes, suggesting utility as an anticancer agent or for skin diseases like psoriasis [2]. A separate reference indicates the compound was tested for inhibition of dihydrofolate reductase (DHFR) derived from L1210 cells . These activities are inferred from general class behavior or isolated reports; no direct quantitative comparisons to analogs are provided in the retrieved sources.

CCR5 HIV Polyamine Antiproliferative

1-(2,5-Difluorophenyl)prop-2-EN-1-amine: High-Value Research Applications Supported by Evidence


Antifungal Drug Discovery and SAR Studies

Based on direct comparative evidence from SAR studies of allylamine antimycotics, 1-(2,5-difluorophenyl)prop-2-EN-1-amine is a valuable scaffold for exploring the structure-activity relationships of 2,5-difluorophenyl-containing allylamines. Researchers can use this compound to synthesize derivatives and evaluate their in vitro antifungal activity against clinically relevant fungi such as Trichophyton mentagrophytes and Candida albicans [3]. The availability of pure enantiomers further enables the investigation of stereochemical effects on antifungal potency and selectivity .

Chiral Building Block for Asymmetric Synthesis

The commercial availability of both (R)- and (S)-enantiomers of 1-(2,5-difluorophenyl)prop-2-EN-1-amine [3] makes it a strategic chiral building block for the asymmetric synthesis of more complex molecules. It can be employed in the preparation of enantiomerically enriched pharmaceuticals, agrochemicals, or chiral ligands, where the 2,5-difluorophenyl motif may impart favorable metabolic stability or target binding [2].

Exploratory Research on CCR5 and Polyamine Pathways

Preliminary reports indicate that 1-(2,5-difluorophenyl)prop-2-EN-1-amine may act as a CCR5 antagonist [3] and an inhibitor of polyamine synthesis enzymes , with potential implications in HIV, cancer, and autoimmune disease research. While quantitative comparative data are lacking, these early findings position the compound as a starting point for mechanistic studies or lead optimization campaigns targeting these pathways. Further quantitative profiling is required to confirm its utility and differentiation from other CCR5 antagonists or polyamine inhibitors.

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